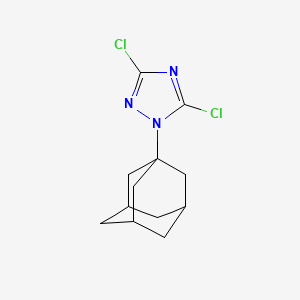

1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole

Description

1-(1-Adamantyl)-3,5-dichloro-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with chlorine atoms at positions 3 and 5 and a bulky adamantyl group at position 1.

This compound is synthesized via substitution reactions involving 3,5-dichloro-1H-1,2,4-triazole (CAS 10327-87-4) and adamantyl precursors.

Properties

IUPAC Name |

1-(1-adamantyl)-3,5-dichloro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3/c13-10-15-11(14)17(16-10)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCFCYUGWQOWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole typically involves the reaction of 1-adamantylamine with 3,5-dichloro-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the triazole ring can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling reactions: The triazole ring can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(1-adamantyl)-3-azido-5-chloro-1H-1,2,4-triazole.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole exhibit significant antimicrobial properties. A study demonstrated that related triazole compounds showed potent activity against a range of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The introduction of the adamantyl moiety enhances the interaction of these compounds with microbial membranes.

Anti-inflammatory Properties

In addition to antimicrobial effects, compounds containing the triazole structure have been reported to possess anti-inflammatory activities. For instance, studies have shown that adamantane derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production in LPS-challenged cells . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations into adamantyl derivatives have revealed neuroprotective properties. For example, certain substituted adamantyl phthalimidines demonstrated significant reductions in nitrite levels and inflammatory markers in neuronal cell models . This opens avenues for developing treatments for neurodegenerative conditions.

Material Science Applications

Polymer Chemistry

The unique structure of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole also makes it a candidate for use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the rigid adamantane structure . This is particularly relevant in creating advanced materials with specific performance characteristics.

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins or enzymes. The triazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituted Triazoles with Bulky Groups

- 3-(1-Adamantyl)-4-Substituted-5-Mercapto-1,2,4-Triazoles: These derivatives exhibit anti-inflammatory and analgesic activity, with the adamantyl group enhancing metabolic stability.

- 1-(p-Cumenyl)-3,5-Diphenyl-1H-1,2,4-Triazole (CAS 106910-94-5): The cumenyl group provides steric bulk similar to adamantyl but lacks the rigid bicyclic structure, which may reduce thermal stability.

Halogenated Triazoles

- 3,5-Dichloro-1H-1,2,4-Triazole (CAS 10327-87-4) : The parent compound lacks the adamantyl group, resulting in lower lipophilicity and reduced bioavailability. It serves as a precursor for agrochemicals and pharmaceuticals .

- Penconazole (CAS 66246-88-6) : A fungicidal triazole with a dichlorophenylpentyl substituent. The linear alkyl chain contrasts with the adamantyl group, affecting membrane penetration and antifungal efficacy .

Physicochemical Properties

- Thermal Stability : Adamantyl-substituted triazoles are expected to exhibit high thermal stability due to the rigid bicyclic structure. For comparison, 3,5-dinitro-1H-1,2,4-triazole (decomposition at 225.8°C) shows stability suitable for energetic materials, while the adamantyl derivative’s decomposition temperature is unreported but likely higher due to its robust substituent .

- Photocatalytic Degradation: Triazoles like 3-amino-1H-1,2,4-triazole form stable intermediates (e.g., cyanuric acid) under UV irradiation. The adamantyl group may further retard degradation, enhancing environmental persistence .

Biological Activity

1-(1-Adamantyl)-3,5-dichloro-1H-1,2,4-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. The presence of the adamantyl group and dichloro substituents enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer effects, supported by relevant studies and data.

- Chemical Name : 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole

- Molecular Formula : C₁₂H₁₅Cl₂N₃

- Molecular Weight : 272.17 g/mol

- CAS Number : 925062-55-1

Biological Activity Overview

The biological activity of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole has been explored in various studies. Its potential therapeutic applications include:

Antibacterial Activity

Triazole derivatives have shown significant antibacterial properties. Research indicates that compounds with a triazole core can inhibit the growth of various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole | E. coli | 5 µg/mL | 20 |

| 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole | B. subtilis | 3 µg/mL | 25 |

Studies have demonstrated that this compound exhibits comparable antibacterial activity to standard antibiotics like ceftriaxone .

Antiviral Activity

The antiviral properties of triazoles are notable in inhibiting viral replication. For instance:

- Mechanism of Action : Triazoles may interfere with viral enzymes or host cell receptors.

Recent studies have shown that derivatives of triazoles can exhibit antiviral activity against viruses such as HIV and herpes simplex virus (HSV). For example, a related triazole compound demonstrated an EC50 of 3.98 µM against HIV type-1 .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The mechanism often involves:

- Inhibition of Tumor Growth : Compounds can induce apoptosis in cancer cells.

In vitro studies on cancer cell lines have shown that 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole can inhibit cell proliferation significantly:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 12 |

| A549 (lung cancer) | 10 |

These results indicate its potential as a lead compound for developing new anticancer agents .

Case Studies and Research Findings

Several research articles highlight the efficacy of triazole derivatives in various biological contexts:

- Antibacterial Study : A study reported the synthesis and evaluation of triazole derivatives against Staphylococcus aureus, where compounds similar to 1-(1-adamantyl)-3,5-dichloro showed zones of inhibition comparable to levofloxacin .

- Antiviral Research : Another study focused on the antiviral activity against HSV where triazoles exhibited significant efficacy in reducing viral plaques by up to 69% .

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole, and what intermediates are critical?

Answer:

The synthesis of adamantyl-substituted triazoles typically involves:

- Step 1: Reacting 1-adamantanol or 1-adamantylamine with a triazole precursor (e.g., 3,5-dichloro-1H-1,2,4-triazole) under nucleophilic substitution conditions.

- Step 2: Optimizing reaction conditions (e.g., using catalysts like CAN (ceric ammonium nitrate) in ethanol at reflux) to enhance adamantyl group incorporation .

- Key Intermediates:

- 3,5-Dichloro-1H-1,2,4-triazole (CAS 10327-87-4): A halogenated precursor for functionalization .

- Adamantyl halides or amines : For introducing the bulky adamantyl group, which influences steric and electronic properties .

Advanced: How does the adamantyl group modulate intermolecular interactions in the crystal lattice compared to non-adamantyl analogs?

Answer:

The adamantyl group introduces steric bulk, altering crystal packing dynamics:

- Hydrogen Bonding : Chlorine atoms act as hydrogen-bond acceptors, forming N–H···Cl interactions, while the adamantyl group disrupts planar stacking due to its rigid, three-dimensional structure .

- Halogen Bonding : The C–Cl groups participate in halogen···π interactions, but adamantyl’s bulk may reduce their frequency compared to smaller substituents .

- Thermal Stability : Adamantyl derivatives often exhibit higher melting points due to enhanced van der Waals interactions .

Basic: Which spectroscopic techniques are most reliable for structural validation of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄Cl₂N₃: calc. 284.05, observed 284.05) .

- X-ray Diffraction : Resolves adamantyl-induced steric effects on crystal symmetry .

Advanced: How can computational models predict the bioactivity of adamantyl-substituted triazoles, and what experimental validation is required?

Answer:

- Molecular Docking : Simulates interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) by modeling adamantyl’s hydrophobic pocket binding .

- QSAR Studies : Correlates substituent electronegativity (Cl atoms) and lipophilicity (adamantyl) with bioactivity. For example, adamantyl enhances membrane permeability but may reduce solubility .

- Validation :

- In vitro assays : Measure IC₅₀ values against target enzymes.

- ADMET Profiling : Assess solubility (logP) and metabolic stability using HPLC and microsomal assays .

Basic: What are the solubility and stability profiles of this compound under varying pH and temperature?

Answer:

- Solubility :

- Polar solvents : Low solubility in water due to adamantyl’s hydrophobicity; moderate in DMSO or DMF .

- logP : Estimated ~3.5–4.0, indicating high lipid affinity .

- Stability :

Advanced: How do the chlorine atoms influence supramolecular assembly as hydrogen-bond acceptors?

Answer:

- Hydrogen-Bond Networks : Cl atoms form N–H···Cl bonds with adjacent triazole NH groups, creating chains or layers in the crystal lattice .

- Competing Interactions : Adamantyl’s bulk disrupts extended networks, favoring discrete trimeric motifs over polymeric structures .

- Comparison with Bromine Analogs : Cl forms weaker halogen bonds than Br, reducing halogen···π interactions but maintaining directional hydrogen bonding .

Advanced: What mechanistic insights explain the bioactivity of adamantyl-triazole derivatives in pharmacological studies?

Answer:

- Target Engagement : Adamantyl enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2), while the triazole core chelates metal ions in active sites .

- Metabolic Stability : Adamantyl resists oxidative metabolism, prolonging half-life compared to alkyl-substituted analogs .

- Contradictions : Some studies report reduced efficacy due to adamantyl’s steric hindrance, necessitating structure-activity relationship (SAR) optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.